![molecular formula C17H19N7O2 B139397 Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate CAS No. 43111-51-9](/img/structure/B139397.png)

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

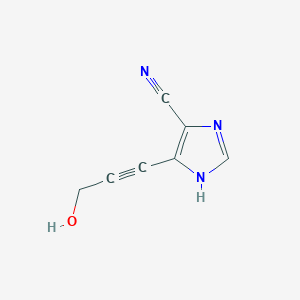

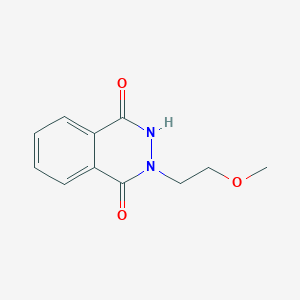

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate is a chemical compound . It is also known as 4- [ [ (2,4-diamino-6-pteridinyl)methyl] (methyl)amino]benzoic acid . The chemical formula for this compound is C₁₇H₁₉N₇O₂ .

Synthesis Analysis

A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . This compound was characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) . This code provides a specific string of characters that represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Molecular Structure and Bonding

The molecule of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is linked by hydrogen bonds into chains and frameworks, indicating potential significance in understanding molecular interactions and designing supramolecular structures. These interactions provide insight into the assembly and properties of complex molecular systems, which is fundamental in materials science and pharmaceuticals (Portilla et al., 2007).

Synthesis and Industrial Application

Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate demonstrates stable and high yield synthesis technology, suggesting its applicability in industrial production. The method described is efficient and could be utilized for large-scale production, indicating its potential relevance in various industries, including pharmaceuticals and chemicals (Fang Qiao-yun, 2012).

Chemical Reactions and Derivatives

The study on the reaction of chlorimuron‐ethyl with diazomethane leads to the synthesis of various derivatives, suggesting a pathway for creating new compounds with potential applications in chemistry and biology. This research contributes to the field of synthetic chemistry and could lead to the development of new substances with specific properties (Choudhury & Dureja, 1996).

Potential in Biochemistry and Molecular Biology

Ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates, including ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate, have demonstrated significant anti-juvenile hormone activities. This finding is crucial for understanding the hormonal regulation in insects and could be applied in developing new methods for pest control or studying insect development (Yamada et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWKUSEZMEPPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327851 |

Source

|

| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

CAS RN |

43111-51-9 |

Source

|

| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)

![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)